4-Bromo-5-ethoxy-2-ethyloxazole
Description
Properties
Molecular Formula |
C7H10BrNO2 |
|---|---|
Molecular Weight |
220.06 g/mol |
IUPAC Name |
4-bromo-5-ethoxy-2-ethyl-1,3-oxazole |
InChI |
InChI=1S/C7H10BrNO2/c1-3-5-9-6(8)7(11-5)10-4-2/h3-4H2,1-2H3 |
InChI Key |
STRXMTFMMPWPTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(O1)OCC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-ethoxy-2-ethyloxazole typically involves the bromination of 5-ethoxy-2-ethyloxazole. One common method includes the following steps:
Starting Material: 5-ethoxy-2-ethyloxazole.
Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the bromination is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-5-ethoxy-2-ethyloxazole may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-ethoxy-2-ethyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The oxazole ring can be reduced to form dihydrooxazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 4-azido-5-ethoxy-2-ethyloxazole or 4-thiocyanato-5-ethoxy-2-ethyloxazole.
Oxidation: Formation of 5-ethoxy-2-ethyloxazole-4-carboxylic acid.
Reduction: Formation of 4-bromo-5-ethoxy-2-ethyldihydrooxazole.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of oxazole derivatives, including 4-Bromo-5-ethoxy-2-ethyloxazole. Research indicates that compounds with oxazole scaffolds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that oxazole derivatives could induce apoptosis in cancer cells by modulating key signaling pathways, such as the p53 pathway and tubulin inhibition .
Table 1: Summary of Anticancer Activity of Oxazole Derivatives
STING Agonist Development
4-Bromo-5-ethoxy-2-ethyloxazole has been investigated as part of a platform for STING (Stimulator of Interferon Genes) agonists, which are being developed for their potential in cancer immunotherapy. The compound's structural features allow it to engage with STING, leading to enhanced immune responses against tumors .
Case Study: STING Agonist Optimization
In a recent optimization study, analogs of 4-Bromo-5-ethoxy-2-ethyloxazole were synthesized and evaluated for their ability to activate STING in cellular assays. The results indicated that modifications to the oxazole ring could significantly enhance agonist activity, demonstrating the compound's versatility as a lead structure for developing novel immunotherapeutics .
Synthesis of Novel Compounds
The synthetic versatility of 4-Bromo-5-ethoxy-2-ethyloxazole has led to its use as a building block in the creation of more complex molecules. Researchers have reported efficient methods for synthesizing sp³-enriched oxazoles, which can serve as precursors for biologically active compounds .
Table 2: Synthetic Applications of 4-Bromo-5-ethoxy-2-ethyloxazole
Mechanism of Action
The mechanism by which 4-Bromo-5-ethoxy-2-ethyloxazole exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Heterocyclic Brominated Compounds
Key Observations:
Heterocycle Core : The oxazole (O and N) and isoxazole (O and N in adjacent positions) frameworks differ in electronic properties, affecting reactivity. Isoxazoles are more prone to electrophilic substitution at position 4 , while oxazoles exhibit reactivity at positions 2 and 2.
Substituent Effects: Bromine at position 4 (oxazole) vs. position 3 (isoxazole) alters steric and electronic environments. For example, 4-Bromo-3-ethoxy-5-methylisoxazole has a density of 1.405 g/cm³ (monoclinic crystal system) , suggesting compact packing due to methyl substitution. Ethoxy groups enhance solubility in polar solvents but reduce thermal stability compared to methylthio groups in thiazole derivatives .
Synthetic Routes :
- Thiazole derivatives (e.g., ) are synthesized via hydrazone coupling (96% yield), while isoxazoles often involve cycloaddition or halogenation .
- Oxadiazole derivatives (e.g., ) incorporate aryl groups via Suzuki-Miyaura coupling, highlighting the versatility of brominated intermediates.
Reactivity and Functionalization Potential
- Nucleophilic Substitution : Bromine at position 4 in oxazoles is susceptible to substitution reactions. For example, in 5-Bromo-2-ethyl-4-methylthiazole (Similarity: 0.73 to target compound), bromine is replaced by amines or alkoxides under mild conditions .
- Electrophilic Aromatic Substitution : Ethoxy groups activate the oxazole ring toward electrophiles, but steric hindrance from ethyl groups may direct reactivity to less-substituted positions.
- Cross-Coupling Reactions: Brominated heterocycles are pivotal in Pd-catalyzed cross-couplings. For instance, 5-(4-Bromophenoxy)-1-methylpyrazole derivatives undergo Buchwald-Hartwig amination to form bioactive molecules .
Biological Activity
4-Bromo-5-ethoxy-2-ethyloxazole (CAS Number: 284040-96-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
4-Bromo-5-ethoxy-2-ethyloxazole belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The presence of bromine and ethoxy groups significantly influences its reactivity and biological interactions.
Antitumor Activity
Recent studies indicate that compounds with oxazole structures, including 4-Bromo-5-ethoxy-2-ethyloxazole, may act as agonists for the STING (Stimulator of Interferon Genes) pathway, which is crucial for immune response modulation against tumors.
- Mechanism of Action : The activation of STING leads to the production of type I interferons and other cytokines, promoting antitumor immunity.
- Research Findings : In a comparative study, oxazole analogs exhibited varying degrees of STING activation, with 4-Bromo-5-ethoxy-2-ethyloxazole showing promising activity compared to other structural analogs .
Antioxidant Properties
The compound has also been evaluated for its antioxidant potential. Oxazoles are known to exhibit significant free radical scavenging activities.
- Case Study : A study investigated various oxazole derivatives, including 4-Bromo-5-ethoxy-2-ethyloxazole, using in vitro assays on human fibroblasts and nematodes (C. elegans). Results indicated that certain derivatives displayed superior antioxidant properties compared to traditional antioxidants like quercetin .
Table 1: Biological Activity Summary of 4-Bromo-5-ethoxy-2-ethyloxazole
| Biological Activity | Mechanism | Reference |
|---|---|---|
| STING Agonist | Immune modulation leading to antitumor effects | |
| Antioxidant | Free radical scavenging |
Study on Antitumor Activity
A recent publication explored the structure–activity relationship (SAR) of oxazole derivatives in relation to their STING agonist activity. The study found that substituents on the oxazole ring significantly affected their potency. For instance, 4-Bromo-5-ethoxy substitution improved hydrophilicity and cellular uptake, enhancing its antitumor potential .
Antioxidant Evaluation
In assessing the antioxidant capacity of 4-Bromo-5-ethoxy-2-ethyloxazole, researchers utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The compound demonstrated an IC50 value indicating effective radical scavenging ability, supporting its potential use in therapeutic applications aimed at oxidative stress-related disorders .
Q & A
Q. What are the standard synthetic routes for 4-Bromo-5-ethoxy-2-ethyloxazole?
The compound is typically synthesized via multi-step reactions involving oxazole ring formation and subsequent functionalization. For example:
- Bischler-Napieralski conditions can cyclize precursors like substituted amides into oxazole cores .
- Bromo-functionalization is achieved using brominating agents (e.g., NBS or PBr₃) under controlled conditions, as seen in analogous oxazole derivatives .
- Ethoxy group introduction may involve nucleophilic substitution or alkoxylation of hydroxylated intermediates .
Q. Key characterization methods :
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₈H₁₀BrNO₂: Calcd. 231.00, Found 231.01) .
- Elemental Analysis confirms purity (e.g., C: 41.6%, H: 4.3%, N: 6.1% for C₈H₁₀BrNO₂) .
- IR Spectroscopy identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹ and C-O-C at ~1200 cm⁻¹) .
Q. How are spectroscopic discrepancies resolved in oxazole derivatives?
Discrepancies between calculated and experimental data (e.g., HRMS or elemental analysis) require:
Repetition of experiments to rule out instrumental errors.
Alternative purification methods (e.g., column chromatography vs. recrystallization) to isolate pure products .
Cross-validation with complementary techniques (e.g., NMR for structural confirmation) .
Example : For C₁₈H₁₇NO₃, calculated C: 73.20% vs. experimental C: 73.00% . Such minor deviations may arise from residual solvents or hygroscopicity.
Advanced Research Questions
Q. How can low yields in bromo-oxazole synthesis be optimized?
Low yields (e.g., 23–30% in analogous reactions ) are addressed by:
- Catalyst screening : Palladium or copper catalysts improve coupling efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
- Temperature control : Gradual heating (e.g., reflux at 80–100°C) prevents decomposition .
- Protecting group strategies : Temporary protection of reactive sites (e.g., ethoxy groups) minimizes side reactions .
Q. What strategies validate the reactivity of 4-Bromo-5-ethoxy-2-ethyloxazole in cross-coupling reactions?
The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Methodological considerations:
Q. How is biological activity assessed for bromo-oxazole derivatives?
In vitro assays : Screen for antimicrobial or enzyme inhibitory activity using:
- MIC (Minimum Inhibitory Concentration) against bacterial strains .
- Fluorescence-based assays for target enzyme inhibition (e.g., kinases) .
Structural analogs : Compare activity with non-brominated or ethoxy-modified variants to isolate pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
